![molecular formula C11H16F8O4 B14607926 1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- CAS No. 60285-71-4](/img/structure/B14607926.png)
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- is a fluorinated organic compound It is characterized by the presence of two tetrafluoropropoxy groups attached to a 1,3-propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- typically involves the reaction of 1,3-propanediol with tetrafluoropropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 1,3-propanediol are replaced by tetrafluoropropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of tetrafluoropropoxy groups.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Industry: It is used in the production of high-performance materials, such as fluorinated coatings and lubricants.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- involves its interaction with specific molecular targets. The tetrafluoropropoxy groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, 2,2-bis(bromomethyl): This compound has bromomethyl groups instead of tetrafluoropropoxy groups.
2-Methyl-1,3-propanediol: A similar diol with a methyl group, used in polymer and coating applications.
Dipentaerythritol: Another polyol with multiple hydroxyl groups, used in the production of resins and coatings.
Uniqueness
1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]- is unique due to the presence of tetrafluoropropoxy groups, which impart distinct chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly valuable in applications requiring high-performance materials.
Propriétés
Numéro CAS |
60285-71-4 |
|---|---|
Formule moléculaire |
C11H16F8O4 |
Poids moléculaire |
364.23 g/mol |
Nom IUPAC |
2,2-bis(2,2,3,3-tetrafluoropropoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H16F8O4/c12-7(13)10(16,17)5-22-3-9(1-20,2-21)4-23-6-11(18,19)8(14)15/h7-8,20-21H,1-6H2 |
Clé InChI |
UHPUTPCHAHQUSB-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(COCC(C(F)F)(F)F)COCC(C(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
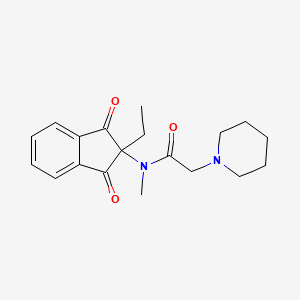
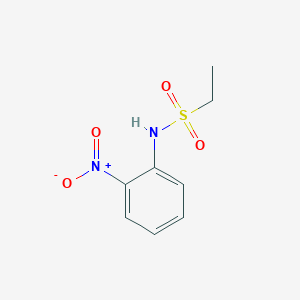
![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
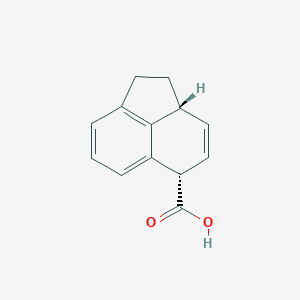
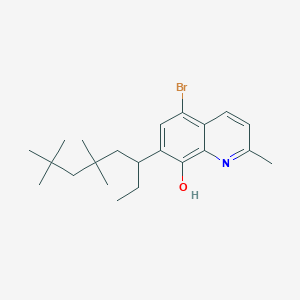
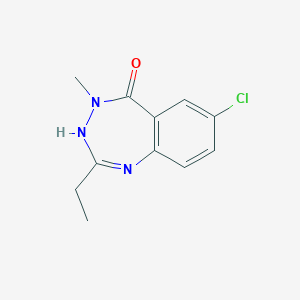
phosphanium iodide](/img/structure/B14607882.png)
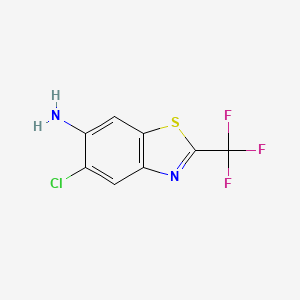
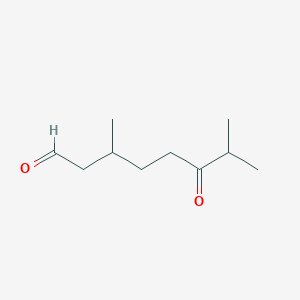

![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)

